Irbesartan-d7

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

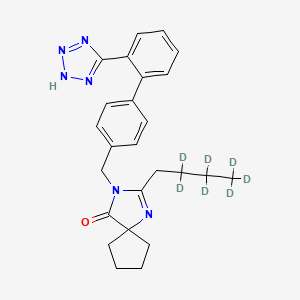

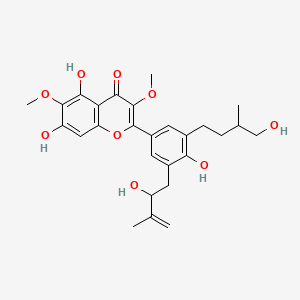

Irbesartan-d7 is a deuterated form of irbesartan, an angiotensin II receptor antagonistThis compound is primarily used as an internal standard in kinetic studies, allowing scientists to more accurately track the absorption, distribution, metabolism, and excretion of irbesartan . This compound is crucial for understanding how irbesartan is processed in the body, identifying potential metabolites, and quantifying its presence in various tissues and fluids .

Méthodes De Préparation

The synthesis of Irbesartan-d7 involves several key steps:

Industrial production methods for this compound are designed to be safe, ecologically sound, and economically viable. The process involves the preparation of key intermediates and their subsequent condensation under controlled conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Irbesartan-d7 undergoes several types of chemical reactions:

Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions of this compound can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents like dimethyl formamide, xylene, and methanol, as well as catalysts and bases such as sodium hydride and tributyltin azide .

Applications De Recherche Scientifique

Irbesartan-d7 has a wide range of scientific research applications:

Chemistry: In chemistry, this compound is used as an internal standard in kinetic studies to track the absorption, distribution, metabolism, and excretion of irbesartan.

Biology: In biological research, this compound is used to study the pharmacokinetics and pharmacodynamics of irbesartan.

Medicine: In medical research, this compound is used to develop and optimize therapeutic strategies for hypertension and related cardiovascular diseases.

Industry: In the pharmaceutical industry, this compound is used in the development and quality control of irbesartan-based drugs.

Mécanisme D'action

Irbesartan-d7, like irbesartan, exerts its effects by preventing angiotensin II from binding to the angiotensin II type 1 receptor in tissues such as vascular smooth muscle and the adrenal gland . This binding prevention leads to vasodilation and a reduction in blood pressure. This compound and its active metabolite bind the angiotensin II type 1 receptor with significantly higher affinity than the angiotensin II type 2 receptor . This selective binding is crucial for its antihypertensive effects.

Comparaison Avec Des Composés Similaires

Irbesartan-d7 is compared with other angiotensin II receptor antagonists such as losartan, valsartan, and candesartan:

Valsartan: Unlike valsartan, irbesartan’s absorption is not affected by food, making it more convenient for patients.

These differences highlight the unique pharmacokinetic and pharmacodynamic properties of this compound, making it a valuable compound for research and therapeutic applications.

Propriétés

IUPAC Name |

2-(2,2,3,3,4,4,4-heptadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30)/i1D3,2D2,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSHYTLCDANDAN-NCKGIQLSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857874 |

Source

|

| Record name | 2-(2,2,3,3,4,4,4-~2~H_7_)Butyl-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1,3-diazaspiro[4.4]non-1-en-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329496-43-6 |

Source

|

| Record name | 2-(2,2,3,3,4,4,4-~2~H_7_)Butyl-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1,3-diazaspiro[4.4]non-1-en-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B577522.png)

![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid](/img/structure/B577532.png)

![3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one](/img/structure/B577534.png)

![4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole](/img/structure/B577539.png)